XLogP3-AA and TPSA Differentiation vs. Directly Linked BCP-Azetidine (CAS 2377030-95-8): Implications for Membrane Permeability and Oral Absorption
The computed XLogP3-AA of the target compound is 1.2 [1], more than twofold higher than the LogP of 0.57 reported for 3-{bicyclo[1.1.1]pentan-1-yl}azetidine (CAS 2377030-95-8), which lacks the methylene spacer, the Boc group, and the primary amine [2]. Simultaneously, the topological polar surface area (TPSA) is 55.6 Ų [1] versus 12 Ų for the comparator [2], reflecting the additional hydrogen-bond acceptor capacity from the carbamate moiety. The balanced increase in both lipophilicity and polarity is consistent with profiles associated with improved passive membrane permeability while maintaining aqueous solubility, as demonstrated in BCP-for-phenyl replacement studies showing ~4-fold increases in oral Cₘₐₓ and AUC [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; TPSA = 55.6 Ų |
| Comparator Or Baseline | 3-{Bicyclo[1.1.1]pentan-1-yl}azetidine (CAS 2377030-95-8): LogP = 0.57; PSA = 12.0 Ų |
| Quantified Difference | ΔLogP ≈ +0.63 (+111%); ΔTPSA = +43.6 Ų (+363%) |
| Conditions | Computed values: XLogP3 3.0 (PubChem); LogP & PSA as listed on ChemSpace vendor page |
Why This Matters
The differentiated lipophilicity–polarity profile positions this compound in a more favorable drug-like property space (Rule of 5 compliant) compared to the simpler, more polar BCP-azetidine comparator, which may limit passive permeability.
- [1] PubChem. tert-Butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate. PubChem CID 165466796. Computed Properties: XLogP3-AA = 1.2; TPSA = 55.6 Ų. View Source
- [2] ChemSpace. 3-{Bicyclo[1.1.1]pentan-1-yl}azetidine. ChemSpace ID CSMB00159312848. LogP = 0.57; PSA = 12.0 Ų; HBD = 1; HBA = 1. View Source
- [3] Stepan AF, et al. J Med Chem. 2012;55(7):3414-3424. BCP analog 3 showed ~4-fold ↑ Cmax and AUC vs. phenyl analog 1 in mouse. View Source
